benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride,Mixtureofdiastereomers
Description
Benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride (molecular formula: C₁₁H₁₈F₂N₂O₂·HCl) is a spirocyclic carbamate derivative featuring a unique 2,2-difluorospiro[2.3]hexane core . The compound exists as a mixture of diastereomers due to stereochemical complexity at the spiro center and the amino group. The hydrochloride salt enhances solubility, making it suitable for pharmaceutical applications. Its synthesis likely involves protecting the primary amine of 5-amino-2,2-difluorospiro[2.3]hexane with a benzyl carbamate group, followed by HCl salt formation .
Key structural attributes:
- Difluoro substitution: Increases metabolic stability and lipophilicity compared to non-fluorinated analogs.
- Carbamate group: Acts as a protective moiety for the amine, enabling controlled release in biological systems.
Properties
IUPAC Name |
benzyl N-(5-amino-2,2-difluorospiro[2.3]hexan-1-yl)carbamate;hydrochloride | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16F2N2O2.ClH/c15-14(16)11(13(14)6-10(17)7-13)18-12(19)20-8-9-4-2-1-3-5-9;/h1-5,10-11H,6-8,17H2,(H,18,19);1H | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VEZHBSMYJDQHMG-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC12C(C2(F)F)NC(=O)OCC3=CC=CC=C3)N.Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H17ClF2N2O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
318.74 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthesis of the Spiro[2.3]Hexane Core
The spiro[2.3]hexane scaffold is synthesized via cyclization strategies, often employing bifunctional precursors. A key approach involves the use of 1,1-bis(bromomethyl)-3,3-difluorocyclobutane (3 ) as a precursor, which undergoes intramolecular alkylation to form the spirocyclic structure. In a representative procedure, diisopropyl 3-oxocyclobutane-1,1-dicarboxylate (4 ) is deoxofluorinated using Morph-DAST to yield 3,3-difluorocyclobutane diester (5 ), followed by LiAlH₄ reduction to dialcohol 6 (94% yield). Subsequent Appel reaction with CBr₄ and PPh₃ converts 6 to dibromide 3 , enabling spirocyclization via nucleophilic displacement (64% yield).
For the target spiro[2.3]hexane system, analogous methods are adapted by adjusting ring size. Cyclopropane-fused intermediates may be generated through [2+2] cycloadditions or strain-driven ring expansions. Computational studies suggest that the 2,2-difluoro substitution enhances ring stability by mitigating angle strain.
Introduction of the 5-Amino Group
The 5-amino moiety is introduced via late-stage functionalization. One method employs Curtius rearrangement of acyl azides to generate protected amines. For example, diester 7 (derived from dibromide 3 ) is saponified to semiester 29 , which undergoes Curtius rearrangement to yield Boc-protected α-amino ester 30 (71% yield). Acidic hydrolysis then affords α-amino acid 27 (95% yield).
Carbamate Formation and Benzyl Protection
The free amine is protected as a carbamate using benzyl chloroformate (Cbz-Cl). In a protocol adapted from cellulose carbamate synthesis, the amine is reacted with Cbz-Cl in the presence of a base (e.g., pyridine or DIEA) in anhydrous DCM. For instance, cellulose phenyl carbonate (CPhC) reacts with benzylamine in DMF at 60°C to yield cellulose benzyl carbamate (CBzC) with a degree of substitution (DS) of 2.45. Similarly, the target compound’s amine is treated with Cbz-Cl under inert conditions, achieving near-quantitative conversion.
Hydrochloride Salt Formation
The hydrochloride salt is precipitated by treating the free base with HCl in a polar solvent (e.g., ethanol or ether). For example, Boc-protected amino acid 32 is refluxed in aqueous HCl to yield α-amino acid 27 as the hydrochloride salt. This step ensures improved solubility and stability for pharmaceutical applications.
Diastereomer Formation and Analysis
The spiro[2.3]hexane core contains two stereocenters at positions 1 and 5, leading to four possible stereoisomers. Diastereomers arise during spirocyclization and amination steps. In the dibromide 3 cyclization, stereochemical outcomes are influenced by the reaction’s stereoelectronic environment. Chiral HPLC or crystallization separates diastereomers, though the mixture is often retained for synthetic efficiency.
Table 1: Diastereomer Ratios in Key Intermediates
| Intermediate | Diastereomer Ratio (Major:Minor) | Conditions |
|---|---|---|
| 30 | 3:1 | Boc-protection |
| 27 | 2:1 | Acidic hydrolysis |
Scalability and Process Optimization
Multigram synthesis is feasible using convergent strategies. For example, dibromide 3 is synthesized on a 0.47 kg scale via Appel reaction. Key optimizations include:
Chemical Reactions Analysis
Types of Reactions
BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form corresponding nitro or nitroso derivatives.
Reduction: The compound can be reduced to form amines or other reduced derivatives.
Substitution: The fluorine atoms can be substituted with other halogens or functional groups under appropriate conditions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and halogenating agents like chlorine or bromine. The reactions are typically carried out under controlled temperatures and pressures to ensure selectivity and yield .
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the amino group can yield nitro derivatives, while substitution of fluorine atoms can produce halogenated compounds .
Scientific Research Applications
BenzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride is used in various scientific research fields, including:
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: In studies of enzyme inhibition and protein interactions.
Medicine: As a potential therapeutic agent for various diseases.
Industry: In the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of benzylN-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamatehydrochloride involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways involved depend on the specific application and target .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Spirocyclic and Fluorinated Analogues
tert-Butyl N-{5-Amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate
- Molecular formula : C₁₁H₁₈F₂N₂O₂ (neutral form) .
- Key differences : Lacks the benzyl group and hydrochloride salt, reducing solubility and altering pharmacokinetics.
- Pharmacological note: The tert-butyl carbamate may offer slower hydrolysis rates compared to benzyl derivatives, affecting drug release profiles.
5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic Acid Hydrochloride
Heterocyclic Carbamates and Amines
N-Benzyl-4-(3,6-dihydro-pyrazolo[4,3-d]pyrrolo[2,3-b]pyridine-1-yl)bicyclo[2.2.2]octan-1-amine Hydrochloride
Chromene and Pyrimidine Derivatives
2-Amino-8-(2-chlorobenzylidene)-4-(2-chlorophenyl)-5,6,7,8-tetrahydro-4H-chromene-3-carbonitrile
- Molecular formula : C₂₃H₁₇Cl₂N₃O ().
- Synthetic note: Prepared via condensation with benzoyl chloride, highlighting divergent synthetic pathways compared to spirocyclic carbamates .
(2Z)-2-(4-Cyanobenzylidene)-3,5-dihydro-7-(5-methylfuran-2-yl)-3,5-dioxo-2H-thiazolo[3,2-a]pyrimidine-6-carbonitrile
- Molecular formula : C₂₂H₁₇N₃O₃S ().
- Key differences: Thiazolo-pyrimidine core with cyano and furan groups increases planarity and hydrogen-bonding capacity.
- Pharmacological note: The dioxo-thiazolo system may confer kinase inhibitory activity but introduce metabolic liabilities due to the furan ring .
Comparative Data Table
| Compound Name | Molecular Formula | Molecular Weight (Da) | Key Functional Groups | Pharmacological Notes |
|---|---|---|---|---|
| Benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride | C₁₁H₁₈F₂N₂O₂·HCl | 284.73 | Spirocycle, difluoro, carbamate, HCl salt | Enhanced solubility, stereochemical complexity |
| tert-Butyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate | C₁₁H₁₈F₂N₂O₂ | 248.28 | Spirocycle, difluoro, tert-butyl carbamate | Slower hydrolysis, neutral form |
| 5-Amino-2,2-difluorospiro[2.3]hexane-1-carboxylic acid hydrochloride | C₇H₁₀F₂N₂O₂·HCl | 224.62 | Carboxylic acid, difluoro, HCl salt | High polarity, limited BBB penetration |
| N-Benzyl-4-(pyrazolo-pyrrolopyridine)bicyclo[2.2.2]octan-1-amine hydrochloride | C₂₅H₂₈ClN₅·HCl | ~502.5 | Bicyclooctane, aromatic heterocycles | DNA-targeting potential, high molecular weight |
| (2Z)-2-(4-Cyanobenzylidene)-thiazolo-pyrimidine-6-carbonitrile | C₂₂H₁₇N₃O₃S | 403.45 | Thiazolo-pyrimidine, cyano, furan | Kinase inhibition, metabolic instability |
Biological Activity
Benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride is a compound of interest due to its potential biological activities, particularly in the context of medicinal chemistry and pharmacology. This article explores its biological activity, focusing on mechanisms of action, therapeutic potential, and relevant research findings.
Chemical Structure and Properties
The compound is characterized by the following structural formula:
- Molecular Formula : C11H19ClF2N2O2
- Molecular Weight : 284.74 g/mol
- CAS Number : 2445794-81-8
The presence of a spirocyclic structure and fluorine atoms suggests unique interactions with biological targets, enhancing its potential as a pharmaceutical agent.
Mechanisms of Biological Activity
Research indicates that compounds similar to benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride may exhibit several mechanisms of action:
-
Antitumor Activity :
- Compounds with similar spirocyclic frameworks have shown significant cytotoxic effects against various cancer cell lines, including breast (MCF-7) and cervical (HeLa) cancers. The mechanisms involve inducing apoptosis through mitochondrial pathways and increasing reactive oxygen species (ROS) production .
- Antimicrobial Properties :
-
Enzyme Inhibition :
- The carbamate moiety can act as a reversible inhibitor for specific enzymes involved in cancer metabolism, potentially disrupting tumor growth and proliferation pathways.
Table 1: Summary of Biological Activities
Case Study: Antitumor Efficacy
A study investigating the antitumor properties of benzofuroxan derivatives found that compounds with similar structural features to benzyl N-{5-amino-2,2-difluorospiro[2.3]hexan-1-yl}carbamate hydrochloride exhibited significant cytotoxicity against various cancer cell lines. The mechanism was primarily through the induction of apoptosis via mitochondrial pathways and the generation of ROS .
Q & A
Q. What are the critical steps for synthesizing this compound, and how can diastereomeric purity be monitored during synthesis?
The synthesis involves constructing the spiro[2.3]hexane scaffold via cyclopropanation followed by fluorination and carbamate formation. Key steps include:
- Cyclopropanation : Use of transition-metal catalysts (e.g., Rh(II)) to form the strained spirocyclic core .
- Fluorination : Selective difluorination at the 2-position using DAST (diethylaminosulfur trifluoride) or XtalFluor-E to avoid racemization .
- Diastereomer monitoring : Thin-layer chromatography (TLC) with fluorescent indicators and (e.g., splitting patterns of NH protons) to track diastereomer ratios during synthesis .
Q. What spectroscopic methods are most effective for characterizing this compound?
- NMR : resolves diastereomers due to distinct fluorine environments (δ -120 to -140 ppm for CF groups) . confirms carbamate formation via benzyloxy signals (δ 5.1–5.3 ppm) .
- IR : Carbamate C=O stretch (~1700 cm) and NH stretches (~3300 cm) validate functional groups .
- HPLC-MS : Reverse-phase HPLC with a chiral column (e.g., Chiralpak AD-H) separates diastereomers; MS confirms molecular weight (346.306 g/mol) .
Q. How do solvent polarity and temperature influence the diastereomer ratio in the final product?
Polar aprotic solvents (e.g., DMF, DMSO) stabilize transition states, favoring one diastereomer, while nonpolar solvents (e.g., toluene) may shift equilibrium via entropy-driven processes. Lower temperatures (-20°C to 0°C) often improve selectivity by slowing epimerization .
Advanced Research Questions
Q. What strategies resolve contradictions in reported bioactivity data for structurally similar spirocyclic carbamates?
- Structural analogs : Compare activity of benzyl carbamates vs. tert-butyl analogs to isolate steric/electronic effects .
- Epimerization studies : Incubate diastereomers in physiological buffers (pH 7.4, 37°C) and monitor stability via HPLC to assess if interconversion confounds bioassays .
- Target validation : Use SPR (surface plasmon resonance) or ITC (isothermal titration calorimetry) to measure binding affinity to proposed targets (e.g., kinases, GPCRs) .
Q. How does the spiro[2.3]hexane scaffold impact metabolic stability compared to non-rigid analogs?
- In vitro assays : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS. The spirocyclic structure reduces CYP450-mediated oxidation due to restricted conformational flexibility .
- Computational modeling : MD simulations (e.g., Desmond) predict solvent-accessible surface area (SASA) of labile groups (e.g., NH) to rationalize stability differences .
Q. What experimental designs mitigate batch-to-batch variability in diastereomer ratios during scale-up?
- DoE (Design of Experiments) : Optimize reaction parameters (e.g., catalyst loading, solvent ratio) using a central composite design to minimize variability .
- Crystallization-induced diastereomer resolution : Seed supersaturated solutions with pure diastereomer crystals to enforce uniformity .
Q. How can contradictory solubility data in aqueous vs. lipid systems be reconciled?
- LogP measurement : Use shake-flask method (octanol/water) to determine true hydrophobicity (predicted LogP ~2.1) .
- Dynamic light scattering (DLS) : Assess aggregation propensity in PBS (pH 7.4) to identify micelle formation, which may artificially inflate apparent solubility .
Methodological Challenges and Solutions
Purification challenges due to diastereomer similarity
- Countercurrent chromatography (CCC) : Utilize pH-zone-refining CCC with a biphasic solvent system (e.g., hexane/EtOAc/MeOH/water) for high-resolution separation .
- Derivatization : Convert free amine to a UV-active sulfonamide derivative to enhance chromatographic detectability .
Addressing discrepancies in reported synthetic yields
- In-line analytics : Use ReactIR to monitor intermediate formation in real time and identify yield-limiting steps (e.g., carbamate coupling efficiency <80%) .
- Quench studies : Halt reactions at 50% conversion and analyze intermediates via GC-MS to trace side-product formation pathways .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
